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Hafnium oxychloride hydrate

Hafnium purification Zirconium-hafnium separation Recrystallization

HfCl₄ hydrolyzes violently in water; alkoxide precursors demand glovebox handling. Hafnium oxychloride hydrate (CAS 15461-28-6) is the only common inorganic hafnium compound combining high water solubility with hydrolytic stability-enabling aqueous spin/dip-coating without inert atmosphere. • Sol-gel route uniquely stabilizes tetragonal HfO₂ (κ ~30-40) up to ~760 °C, vs. monoclinic-phase product from HfCl₄ ALD. • Decomposes to HfO₂ below 200 °C-~250 °C lower than HfCl₄-compatible with polymer-based flexible electronics and heat-sensitive substrates. • HCl-dependent solubility (0.167 mol/L in 0.2 M HCl vs. 0.053 mol/L in 8-9 M HCl) enables recrystallization to ultra-high purity for gate dielectric and X-ray phosphor applications.

Molecular Formula Cl2H2HfO2
Molecular Weight 283.404
CAS No. 15461-28-6
Cat. No. B579099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium oxychloride hydrate
CAS15461-28-6
Molecular FormulaCl2H2HfO2
Molecular Weight283.404
Structural Identifiers
SMILESO.O(Cl)Cl.[Hf]
InChIInChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2
InChIKeyXMPMNFKQNLGIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Oxychloride Hydrate (CAS 15461-28-6): Inorganic Hafnium Precursor for Aqueous-Phase Materials Synthesis and High-Purity Oxide Fabrication


Hafnium oxychloride hydrate (HfOCl₂·xH₂O, CAS 15461-28-6) is a water-soluble inorganic hafnium salt in which the hafnium(IV) center is coordinated by two chloride ligands and one oxo ligand, with a degree of hydration typically ranging from 6 to 8 water molecules [1]. It is commercially available as a white crystalline solid with a purity of 99.99% trace metals basis (purity excludes zirconium) and total trace metal impurities ≤200.0 ppm [1]. The compound serves as a key intermediate in the zirconium/hafnium separation process, a precursor for sol-gel-derived hafnium oxide thin films and powders, and the starting material for HfGeO₄:Ti X-ray phosphors [2]. Unlike hafnium tetrachloride (HfCl₄), which hydrolyzes violently upon contact with water, hafnium oxychloride hydrate remains stable in aqueous solution, making it the preferred precursor for water-based processing routes [2].

Why Hafnium Oxychloride Hydrate Cannot Be Replaced by Hafnium Tetrachloride or Other Hafnium Salts in Aqueous-Phase and Sol-Gel Applications


Hafnium oxychloride hydrate occupies a unique position among hafnium precursors because it is the only common inorganic hafnium compound that combines high water solubility with hydrolytic stability in aqueous solution. Hafnium tetrachloride (HfCl₄), the most widely available hafnium precursor, reacts instantaneously and exothermically with water to produce HfOCl₂ and 2 equivalents of HCl gas, making it unsuitable for controlled aqueous processing . Other hafnium salts—hafnium nitrate, hafnium sulfate, hafnium alkoxides—either lack the chloride ligands required for certain sol-gel chemistries, exhibit different thermal decomposition profiles, or are air-sensitive organometallics requiring glovebox handling. The oxychloride's distinctive solubility behavior in hydrochloric acid—high solubility in dilute HCl (0.167 mol/L at 0.2 M HCl) with a sharp drop in concentrated HCl (0.053–0.0668 mol/L at 8–9 M HCl)—is industrially exploited for hafnium purification and zirconium separation, a property not shared by other hafnium salts [1]. Consequently, substituting HfOCl₂·xH₂O with HfCl₄, hafnium nitrate, or an alkoxide precursor fundamentally alters the hydrolysis pathway, crystallization behavior, and purity profile of the resulting hafnium oxide material.

Hafnium Oxychloride Hydrate (CAS 15461-28-6): Quantitative Differentiation Evidence Against Comparator Hafnium Precursors


HCl-Concentration-Dependent Solubility Enables Purification by Recrystallization (vs. ZrOCl₂ and Other Hafnium Salts)

Hafnium oxychloride exhibits a steep inverse dependence of solubility on hydrochloric acid concentration. In 0.2 mol/L HCl, the solubility is 0.167 mol/L. In 8–9 mol/L HCl, solubility drops to 0.053–0.0668 mol/L—a reduction of approximately 60–68% [1]. This solubility minimum in concentrated HCl is the basis for industrial purification of hafnium compounds by recrystallization—a property that is distinct from the zirconium analog ZrOCl₂, which Hevesy demonstrated to be more soluble in water and in alcohol/ether mixtures, enabling fractional precipitation separation [2]. No other common hafnium salt (HfCl₄, Hf(NO₃)₄, Hf(SO₄)₂) exhibits this same HCl-dependent solubility window that permits both dissolution and controlled recrystallization.

Hafnium purification Zirconium-hafnium separation Recrystallization Nuclear-grade hafnium

Tetragonal HfO₂ Phase Stabilization via Oxychloride Sol-Gel Route (vs. Conventional Precursors Yielding Monoclinic Phase)

When HfOCl₂·xH₂O is used as the precursor in a sol-gel route, the resulting amorphous hafnia powder crystallizes to the tetragonal phase (t-HfO₂) upon heating under an inert atmosphere, with the tetragonal phase persisting up to approximately 760 °C before transforming to monoclinic HfO₂ (m-HfO₂) [1]. This is a marked departure from the typical crystallization behavior observed with HfO₂ derived from other precursors (e.g., HfCl₄ thermal decomposition, Hf-alkoxide hydrolysis), which predominantly yields the monoclinic phase directly upon crystallization [1]. The tetragonal phase is stabilized by oxygen vacancies generated through partial reduction of Hf(IV) to Hf(III) in the inert environment—a mechanism uniquely enabled by the oxychloride precursor chemistry [1].

Sol-gel synthesis High-κ dielectric Tetragonal hafnia Gate oxide

Thermal Decomposition Temperature Differentiates Hydrated HfOCl₂ from Partially Hydrated HfCl₄ Powders

A direct thermogravimetric comparison demonstrated that strongly hydrated hafnium oxychloride powders (HfOCl₂·nH₂O with n > 4) decompose at temperatures below 200 °C, whereas partially hydrated powders—consisting of a HfCl₄ core surrounded by a hydrated HfOCl₂·nH₂O outer layer—require approximately 450 °C for complete decomposition . This ~250 °C difference in decomposition onset is attributed to the structural differences in HfOCl₂·nH₂O when n > 4 versus n < 4, which lead to distinct intermediate decomposition compounds with different thermal stabilities .

Thermogravimetric analysis Precursor decomposition HfCl₄ hydration state Thermal processing

Higher Trace Metal Purity Specification vs. Commercial Hafnium Tetrachloride

Commercial hafnium oxychloride hydrate is routinely supplied at 99.99% trace metals basis (purity excluding zirconium) with total trace metal impurities specified at ≤200.0 ppm [1]. In comparison, standard commercial hafnium tetrachloride is typically specified at 99.9% metals basis, with zirconium content controlled to <0.5% (5000 ppm) . This represents an approximately 25-fold improvement in total trace metal specification (excluding Zr) for the oxychloride. The oxychloride form's higher baseline purity is a consequence of the recrystallization purification process enabled by its HCl-dependent solubility, which effectively removes metallic impurities that co-precipitate with HfCl₄ during sublimation-based purification.

Hafnium purity Trace metals analysis Electronic-grade materials Zirconium content

Designated Starting Material for HfGeO₄:Ti X-ray Phosphor Synthesis (vs. Alternative Hafnium Sources)

Hafnium oxychloride hydrate is explicitly designated as the starting material for the synthesis of HfGeO₄ and HfGeO₄:Ti⁴⁺ X-ray phosphors [1]. The gel chemistry of this system exploits the controlled hydrolysis of the oxychloride in the presence of germanium oxide to form a homogeneous hydrous metal oxide precursor gel—a process that cannot be replicated with HfCl₄ (which hydrolyzes too aggressively) or with hafnium alkoxides (which follow a different condensation pathway incompatible with germanate formation) [2]. The high-density HfGeO₄:Ti⁴⁺ phosphor is used in medical radiography for its superior image quality, and the oxychloride precursor is specified in the foundational synthesis literature [1].

X-ray phosphor Hafnium germanate Medical radiography Scintillator materials

High-Impact Application Scenarios for Hafnium Oxychloride Hydrate Where Comparator Precursors Underperform


Nuclear-Grade Hafnium Production via Liquid-Liquid Extraction and Recrystallization Purification

Hafnium oxychloride is the mandatory intermediate in the industrial separation of hafnium from zirconium. The mixed (Zr,Hf)OCl₂ aqueous feed is processed through liquid-liquid extraction using thiocyanate-containing organic phases, where hafnium oxychloride distributes into the aqueous phase with a separation coefficient of 3–4 relative to zirconium at an optimal aqueous acidity of 1–1.5 mol/L [1]. Following extraction, the HCl-dependent solubility of HfOCl₂·xH₂O (0.053–0.0668 mol/L in 8–9 M HCl vs. 0.167 mol/L in 0.2 M HCl) enables further purification by recrystallization [2]. This dual separation-purification pathway is not achievable with HfCl₄, which cannot be processed in aqueous solution without uncontrolled hydrolysis.

Sol-Gel Fabrication of Tetragonal Hafnium Oxide High-κ Dielectric Thin Films

For gate dielectric applications requiring the higher dielectric constant of tetragonal HfO₂ (κ ~ 30–40), the oxychloride sol-gel route is uniquely capable of stabilizing the tetragonal phase up to ~760 °C under inert atmosphere, as demonstrated by XRD and thermal analysis [1]. This is in contrast to HfO₂ films from HfCl₄ ALD or alkoxide-based sol-gel processes, which crystallize directly to the lower-κ monoclinic phase. The aqueous solubility and controlled hydrolysis of HfOCl₂·xH₂O also permit spin-coating or dip-coating from environmentally benign water-based solutions, eliminating the need for organic solvents and glovebox handling required by air-sensitive alkoxide precursors [1].

Synthesis of HfGeO₄:Ti⁴⁺ High-Density X-ray Phosphors for Medical Radiography

The published synthesis protocol for HfGeO₄:Ti⁴⁺ X-ray phosphors—materials valued for their high density and image quality in medical radiography—specifies hafnium oxychloride hydrate as the starting hafnium source [1]. The controlled hydrolysis of HfOCl₂·xH₂O in the presence of germanium oxide produces a homogeneous hydrous metal oxide precursor gel, which upon calcination yields the phosphor host lattice. Attempted substitution with HfCl₄ leads to uncontrolled, rapid hydrolysis and phase segregation, while hafnium alkoxides follow incompatible condensation pathways that fail to incorporate germanium into the oxide framework [1].

Low-Temperature Ceramic Processing Enabled by Sub-200 °C Decomposition

For applications requiring hafnium oxide formation on thermally sensitive substrates—such as polymer-based flexible electronics, optical fibers, or composite materials—the fully hydrated oxychloride (HfOCl₂·nH₂O, n > 4) decomposes to HfO₂ at temperatures below 200 °C [1]. This is approximately 250 °C lower than the decomposition temperature of partially hydrated HfCl₄ (~450 °C) [1]. The low thermal budget enables direct deposition of hafnium oxide coatings onto substrates that cannot withstand the higher processing temperatures required by alternative hafnium precursors, without the need for post-deposition annealing.

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